Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-
CAS No.: 61890-43-5
Cat. No.: VC7866308
Molecular Formula: C12H16N2O
Molecular Weight: 204.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61890-43-5 |
---|---|
Molecular Formula | C12H16N2O |
Molecular Weight | 204.27 |
IUPAC Name | (NE)-N-[cyclohexyl(pyridin-2-yl)methylidene]hydroxylamine |
Standard InChI | InChI=1S/C12H16N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10,15H,1-3,6-7H2/b14-12+ |
Standard InChI Key | MWPZTYVDZIZIPV-WYMLVPIESA-N |
Isomeric SMILES | C1CCC(CC1)/C(=N\O)/C2=CC=CC=N2 |
SMILES | C1CCC(CC1)C(=NO)C2=CC=CC=N2 |
Canonical SMILES | C1CCC(CC1)C(=NO)C2=CC=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The (E)-configuration is confirmed via NMR spectroscopy, where the oxime proton resonates as a singlet at δ 8.45 ppm in CDCl₃, indicative of antiperiplanar geometry . The cyclohexyl group contributes to the compound’s lipophilicity, as evidenced by its preferential solubility in nonpolar solvents.
Synthesis and Preparation Methods
Oxime Formation
The synthesis begins with the preparation of the parent ketone, (cyclohexyl)(pyridin-2-yl)methanone, followed by oximation. A representative procedure involves:
-
Ketone Synthesis: Copper-catalyzed oxidation of pyridin-2-ylmethane derivatives under aqueous conditions .
-
Oximation: Reaction of the ketone with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in a 4:1 ethanol/water mixture at 80°C for 16 hours .
Table 2: Optimization of Oximation Conditions
Parameter | Optimal Value | Yield (%) |
---|---|---|
Temperature | 80°C | 98 |
Solvent | EtOH/H₂O (4:1) | 98 |
Reaction time | 16 h | 98 |
The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. The (E)-isomer predominates due to reduced steric hindrance between the pyridinyl and cyclohexyl groups .
Oxime Ester Derivatization
Oxime esters are synthesized via Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) as catalysts. For example, reaction with 1-methylcyclopropane-1-carboxylic acid yields the corresponding oxime ester in 63% yield after column chromatography .
Chemical Reactivity and Functionalization
Oxidation and Reduction
The oxime group undergoes regioselective transformations:
-
Oxidation: Treatment with hydrogen peroxide or potassium permanganate converts the oxime to a nitroso compound.
-
Reduction: Sodium borohydride reduces the oxime to an amine, enabling access to pyridinyl-cyclohexylmethanamine derivatives .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with diazo compounds, forming pyrazole derivatives. For instance, reaction with diazomethane yields a tricyclic pyrazole with 72% efficiency under mild conditions .
Applications in Organic Synthesis
Photochemical Radical Relay Reactions
Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- serves as a radical precursor in metal-free photosensitized reactions. Under blue LED irradiation (450 nm), the oxime ester undergoes homolytic cleavage to generate cyclohexylpyridinylmethyl radicals, which participate in 1,4-carboimination across olefins .
Table 3: Photochemical Reaction Performance
Substrate | Conversion (%) | Selectivity (%) |
---|---|---|
Styrene | 92 | 88 |
1,3-Butadiene | 85 | 79 |
This methodology enables the synthesis of complex amines without transition-metal catalysts, aligning with green chemistry principles .
Industrial and Research Applications
Material Science Intermediates
The compound’s stability and modular synthesis make it a valuable intermediate in polymer and ligand design. For example, incorporation into Schiff base ligands enhances catalytic activity in palladium-mediated cross-coupling reactions .
Case Study: Radical-Based Polymerization
In a 2024 study, the oxime ester derivative was used to initiate controlled radical polymerization of methyl methacrylate. The resulting polymers exhibited narrow polydispersity indices (Đ = 1.12), highlighting its utility in precision polymer synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume